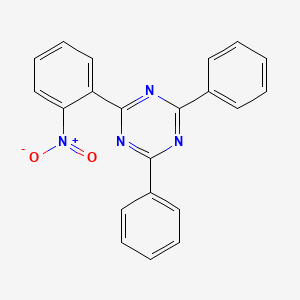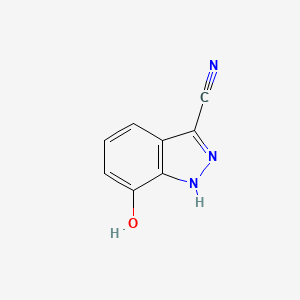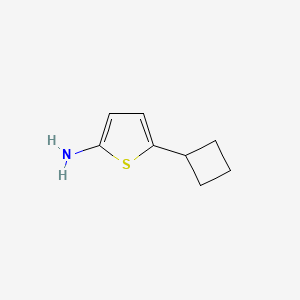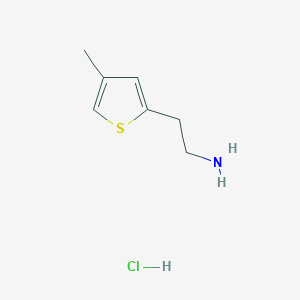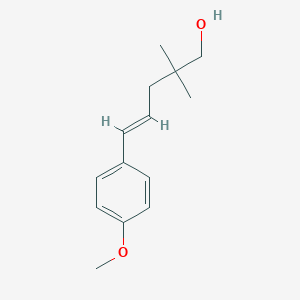
5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol is an organic compound characterized by a methoxyphenyl group attached to a dimethylpent-4-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps including reduction and dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(E)-5-(4-methoxyphenyl)-2,2-dimethylpent-4-en-1-ol |
InChI |
InChI=1S/C14H20O2/c1-14(2,11-15)10-4-5-12-6-8-13(16-3)9-7-12/h4-9,15H,10-11H2,1-3H3/b5-4+ |
InChI-Schlüssel |
WFNLRURPSRDPEU-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)(C/C=C/C1=CC=C(C=C1)OC)CO |
Kanonische SMILES |
CC(C)(CC=CC1=CC=C(C=C1)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
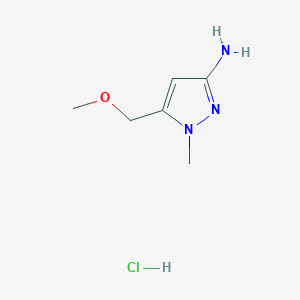
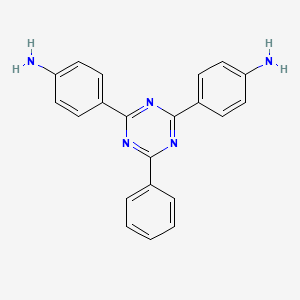

![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
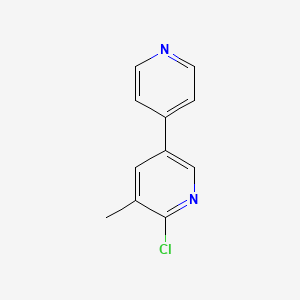
![2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)

